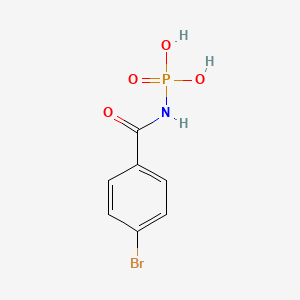
N-(4-Bromobenzoyl)phosphoramidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromobenzoyl)phosphoramidic acid is a chemical compound that features a bromobenzoyl group attached to a phosphoramidic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzoyl)phosphoramidic acid typically involves the reaction of 4-bromobenzoic acid with phosphoramidic acid under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst in a dry argon atmosphere. The reaction mixture is maintained at low temperatures initially and then allowed to warm to room temperature over several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzoyl)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromobenzoyl group to other functional groups.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-Bromobenzoyl)phosphoramidic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-Bromobenzoyl)phosphoramidic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromobenzoyl group can interact with active sites on enzymes, while the phosphoramidic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Bromobenzoyl)phosphoramidic acid include:
- 4-bromobenzoic acid
- N-benzoylphosphoramidic acid
- N-(4-chlorobenzoyl)phosphoramidic acid
Uniqueness
This compound is unique due to the presence of both the bromobenzoyl and phosphoramidic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
40569-25-3 |
|---|---|
Molecular Formula |
C7H7BrNO4P |
Molecular Weight |
280.01 g/mol |
IUPAC Name |
[(4-bromobenzoyl)amino]phosphonic acid |
InChI |
InChI=1S/C7H7BrNO4P/c8-6-3-1-5(2-4-6)7(10)9-14(11,12)13/h1-4H,(H3,9,10,11,12,13) |
InChI Key |
UDLKHZAYNZSQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NP(=O)(O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


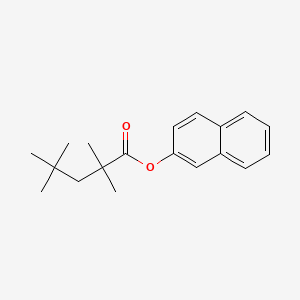
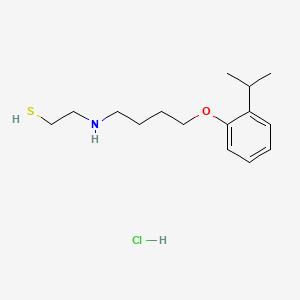
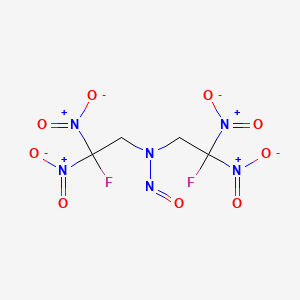
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
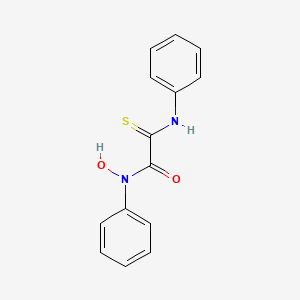
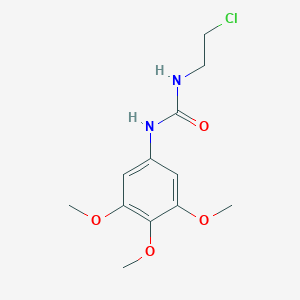
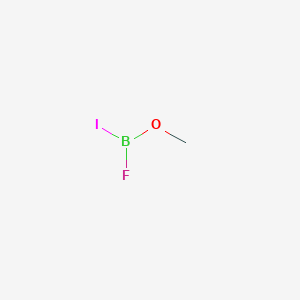
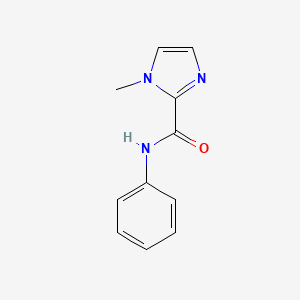
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
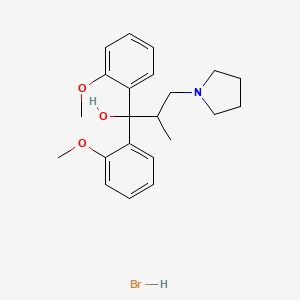
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)


![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
